Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Overview
Description
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It is recognized for its wide range of applications in medicinal chemistry, material science, and other fields due to its unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used as inhibitors of ABCB1 and ABCG2 , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines have been used as covalent inhibitors in cancer treatment . They interact with their targets and cause changes that can lead to the death of cancer cells .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of novel KRAS G12C inhibitors . The KRAS G12C mutation is common in many cancers, and inhibiting this mutation can disrupt the biochemical pathways that cancer cells use to grow and divide .
Pharmacokinetics
Other imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Other imidazo[1,2-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the action of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate may be influenced by environmental factors such as the presence of transition metals and light.
Biochemical Analysis
Biochemical Properties
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through covalent binding . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. This compound has been found to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to form reactive metabolites that can damage cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, potentially altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . Its distribution is also influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . In these compartments, it can interact with specific biomolecules, influencing their activity and function . For example, in the mitochondria, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby affecting cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method includes the reaction of 2-aminopyridine with diethyl oxalate under reflux conditions, which leads to the formation of the desired product . Other synthetic strategies involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods are designed to maximize yield and minimize environmental impact. For example, metal-free direct synthesis protocols have been developed to reduce the ecological footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2,8-dicarboxylic acid, while reduction may produce the corresponding alcohol derivatives .
Scientific Research Applications
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and other optical applications
Comparison with Similar Compounds
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar structural features but different biological properties.
Imidazo[1,2-a]pyrazine: Exhibits unique chemical reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific structural and functional properties.
Properties
IUPAC Name |
diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILHKIXKQILPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219736 | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133426-99-0 | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133426-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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